molecular formula C8H6N4O2S B2875315 6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide CAS No. 900001-81-2

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide

Cat. No.: B2875315
CAS No.: 900001-81-2
M. Wt: 222.22
InChI Key: JIQGZPAMBWNMNF-UHFFFAOYSA-N
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Description

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide is a heterocyclic compound that contains both thiazole and pyridazine rings

Preparation Methods

The synthesis of 6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide typically involves the reaction of a thiazole derivative with a pyridazine derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: These involve the formation of the heterocyclic rings through cyclization of appropriate precursors.

    Condensation Reactions: These involve the condensation of thiazole and pyridazine derivatives in the presence of suitable catalysts and solvents.

Chemical Reactions Analysis

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The exact mechanism of action of 6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems, leading to its observed effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide can be compared with other similar compounds that contain thiazole and pyridazine rings. Some similar compounds include:

    6-oxo-N-(1,3-thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide: This compound has a similar structure but differs in the presence of a dihydropyridine ring instead of a pyridazine ring.

    2-oxo-N-1,3-thiazol-2-yl-2H-pyran-5-carboxamide: This compound contains a pyran ring instead of a pyridazine ring.

Properties

IUPAC Name

6-oxo-N-(1,3-thiazol-2-yl)-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-6-2-1-5(11-12-6)7(14)10-8-9-3-4-15-8/h1-4H,(H,12,13)(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQGZPAMBWNMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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